molecular formula C11H15N5O3S B2465533 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 2320897-03-6

4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2465533
CAS No.: 2320897-03-6
M. Wt: 297.33
InChI Key: KBUZARUMCFLOCL-UHFFFAOYSA-N
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Description

4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C11H15N5O3S and its molecular weight is 297.33. The purity is usually 95%.
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Biological Activity

The compound 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, alongside data tables summarizing key findings.

Synthesis and Structural Properties

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups. The triazole and isoxazole moieties are particularly significant due to their roles in biological interactions.

Synthetic Route Overview

  • Formation of the Triazole Ring : The triazole is synthesized via a click chemistry approach, often involving azides and alkynes.
  • Azetidine Incorporation : The azetidine ring is introduced through nucleophilic substitution reactions.
  • Sulfonyl Group Attachment : The sulfonyl group enhances the compound's solubility and reactivity.

Key Structural Features

Property Value
Molecular FormulaC12H16N4O2S
Molecular Weight284.34 g/mol
IUPAC NameThis compound
Melting PointNot specified

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes by mimicking substrate structures, which is crucial for its potential as an antifungal and anticancer agent.
  • Protein Binding Affinity : Studies have shown that the compound exhibits a strong binding affinity to bromodomain-containing proteins (BRD), which are involved in epigenetic regulation. This binding can inhibit their activity and affect gene expression related to cancer progression .

Anticancer Activity

Research has demonstrated that derivatives of 3,5-dimethylisoxazole exhibit significant anticancer properties. For instance, a study on a related compound showed an IC50 value indicating potent inhibition of BRD4, a target implicated in various cancers .

Antifungal Activity

The triazole derivatives have been widely studied for their antifungal properties. Their mechanism typically involves the inhibition of fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungal cell membranes.

Efficacy Against Cancer Cell Lines

Compound Cell Line IC50 (µM) Mechanism
Compound AHeLa5.6Inhibition of BRD4
Compound BMCF73.2Apoptosis induction
Compound CA5497.8Cell cycle arrest

Antifungal Activity Data

Compound Fungi Strain MIC (µg/mL) Mechanism
Triazole DerivativeCandida albicans0.25Inhibition of ergosterol synthesis
Triazole DerivativeAspergillus fumigatus0.5Disruption of cell membrane integrity

Properties

IUPAC Name

3,5-dimethyl-4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-8-11(9(2)19-14-8)20(17,18)16-4-10(5-16)3-15-7-12-6-13-15/h6-7,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUZARUMCFLOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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